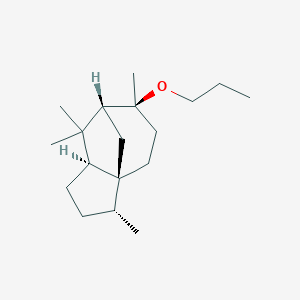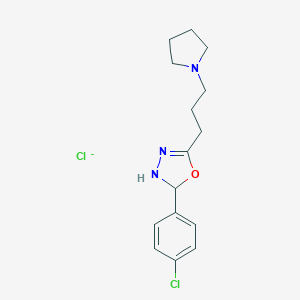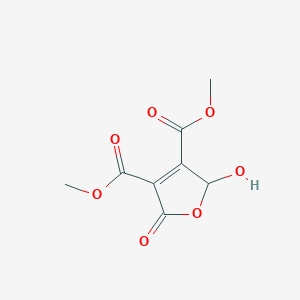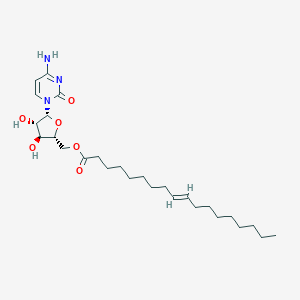
5-甲基-2(5H)-呋喃酮
描述
5-Methyl-2(5H)-furanone, also known as 5-Methyl-2-furanone, is an organic compound with a furan ring structure. It is a colorless liquid with a sweet, caramel-like odor. This compound is commonly found in various natural products and is used in the flavor and fragrance industry due to its pleasant aroma.
科学研究应用
5-Methyl-2(5H)-furanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a flavoring agent in medicinal formulations.
Industry: 5-Methyl-2(5H)-furanone is widely used in the flavor and fragrance industry to impart a sweet, caramel-like aroma to products.
作用机制
Target of Action
It’s structurally related compound, 5-methyl-2’-deoxypseudouridine, has been found to interact with the enzyme nucleoside deoxyribosyltransferase in lactobacillus leichmannii .
Mode of Action
It’s structurally related compound, 5-methyl-2’-deoxypseudouridine, is known to interact with its target via a yet unknown mechanism .
Biochemical Pathways
It’s structurally related compound, 5-methyl-2’-deoxypseudouridine, is known to be involved in the nucleoside and nucleotide analogues pathway .
Pharmacokinetics
It’s structurally related compound, 5-methyl-2’-deoxypseudouridine, has been found to have unknown absorption, distribution, metabolism, and excretion properties .
Result of Action
It’s structurally related compound, 5-methyl-2’-deoxypseudouridine, is known to have an unknown pharmacological action .
Action Environment
It’s structurally related compound, 5-methyl-2’-deoxypseudouridine, is known to be stable under normal environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions: 5-Methyl-2(5H)-furanone can be synthesized through several methods. One common method involves the cyclization of 4-hydroxy-2-pentanone in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst promoting the formation of the furan ring.
Industrial Production Methods: In industrial settings, 5-Methyl-2(5H)-furanone is often produced through the catalytic dehydration of 4-hydroxy-2-pentanone. This process involves the use of a solid acid catalyst, such as zeolites, to facilitate the dehydration reaction. The reaction is carried out at elevated temperatures to achieve high yields of the desired product.
化学反应分析
Types of Reactions: 5-Methyl-2(5H)-furanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: 5-Methyl-2(5H)-furanone can be oxidized to form 5-methyl-2-furancarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 5-methyl-2-furanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the furan ring, where electrophilic or nucleophilic reagents can replace hydrogen atoms. For example, bromination using bromine in the presence of a catalyst can yield 5-bromo-2(5H)-furanone.
Major Products Formed:
- Oxidation: 5-Methyl-2-furancarboxylic acid
- Reduction: 5-Methyl-2-furanol
- Substitution: 5-Bromo-2(5H)-furanone
相似化合物的比较
- 2-Furanone
- 2-Methyl-2(5H)-furanone
- 5-Hydroxy-2(5H)-furanone
Comparison: 5-Methyl-2(5H)-furanone is unique due to its specific methyl substitution at the 5-position of the furan ring. This substitution imparts distinct chemical and physical properties, such as its characteristic sweet aroma. Compared to 2-Furanone, which lacks the methyl group, 5-Methyl-2(5H)-furanone exhibits enhanced stability and a more pronounced fragrance. Similarly, 2-Methyl-2(5H)-furanone and 5-Hydroxy-2(5H)-furanone have different substituents, leading to variations in their reactivity and applications.
属性
IUPAC Name |
2-methyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLUXFNVVSVEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014526 | |
| Record name | 5-Methyl-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 5-Methyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
208.00 to 210.00 °C. @ 760.00 mm Hg | |
| Record name | 5-Methyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
50 mg/mL at 15 °C | |
| Record name | 5-Methyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
591-11-7, 1333-38-6, 70428-45-4, 17300-24-2, 591-12-8 | |
| Record name | 5-Methyl-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-pentenoic acid gamma-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angelica lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(5H)-Furanone, 5-methyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070428454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-methylfuran-2(5H)-one, dimer | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2(5H)-furanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylfuran-2(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-2-PENTENOIC ACID .GAMMA.-LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AX0NCS144 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Methyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
18 °C | |
| Record name | 5-Methyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-methyl-2(5H)-furanone?
A1: The molecular formula of 5-methyl-2(5H)-furanone is C5H6O2, and its molecular weight is 98.10 g/mol.
Q2: How can 5-methyl-2(5H)-furanone be synthesized?
A2: Several synthetic routes to 5-methyl-2(5H)-furanone have been explored. One straightforward approach utilizes lactic acid as a starting material. [] Researchers have successfully synthesized optically active 3-alkyl-5-methyl-2(5H)-furanones from lactic acid. [, ] This method involves aldol condensation with (R)- or (S)-O-tetrahydropyranyl lactal, followed by β-elimination. [, ] Other approaches include de novo synthesis starting from simple building blocks. [] One such synthesis utilizes ring-closing metathesis as a key step to construct the furanone ring. []
Q3: What spectroscopic data can be used to characterize 5-methyl-2(5H)-furanone?
A3: Various spectroscopic techniques are employed for the characterization of 5-methyl-2(5H)-furanone. Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify and quantify the compound in complex mixtures, relying on its characteristic mass fragmentation pattern. [, , ] Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the compound's structure and stereochemistry. [, , , ]
Q4: Are there alternative synthetic routes to 5-methyl-2(5H)-furanone?
A4: Yes, a convenient three-step synthesis of 3-alkyl-5-methyl-2[5H]furanones, including 5-methyl-2(5H)-furanone, has been reported. [] This method involves a domino primary alcohol oxidation-Wittig reaction, followed by acid-catalyzed lactonization and isomerization. [] This approach offers a practical alternative for obtaining this class of compounds. []
Q5: What are the known biological activities of 5-methyl-2(5H)-furanone?
A5: 5-Methyl-2(5H)-furanone has shown potential antibacterial activity against both Gram-positive and Gram-negative bacteria. [] Studies have demonstrated its efficacy against pathogens such as Bacillus cereus, Salmonella typhi, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. [] Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Q6: Has 5-methyl-2(5H)-furanone been investigated for other biological activities?
A6: Yes, a derivative of 5-methyl-2(5H)-furanone, acaterin (3-(1-hydroxyoctyl)-5-methyl-2(5H)-furanone), isolated from Pseudomonas sp. A92, demonstrated inhibitory activity against acyl-CoA: cholesterol acyltransferase (ACAT). [] ACAT plays a role in cholesterol esterification, making it a potential target for managing cholesterol levels. []
Q7: How does the presence of a methyl group at the 5-position influence the reactivity of 5-methyl-2(5H)-furanone?
A7: Theoretical studies investigating the thermal decomposition of 2(3H) and 2(5H) furanones highlighted the impact of methyl substitution. [] While the methyl group has minimal influence at other positions, its presence at the 5-position in 2(5H)-furanone enables a specific hydrogen atom transfer pathway. [] This transfer leads to the formation of 2,4-pentadienoic acid, a doubly unsaturated carboxylic compound. []
Q8: What are the degradation products of 5-methyl-2(5H)-furanone?
A8: While specific degradation products of 5-methyl-2(5H)-furanone are not extensively discussed in the provided literature, related research sheds light on the degradation of similar furanone compounds. For instance, studies on the degradation of dehydroascorbic acid identified 3,4-dihydroxy-5-methyl-2(5H)-furanone and 2-furancarboxylic acid as degradation products. [] This information suggests potential degradation pathways for 5-methyl-2(5H)-furanone, highlighting the need for further investigation into its stability and degradation products under various conditions.
Q9: What analytical methods are used to quantify 5-methyl-2(5H)-furanone?
A9: Gas chromatography (GC) coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is widely used for quantifying 5-methyl-2(5H)-furanone. [] The internal standard method, employing a known amount of a similar compound, ensures accurate and precise quantification. []
Q10: How is the quality of 5-methyl-2(5H)-furanone ensured during synthesis and application?
A10: While specific quality control measures for 5-methyl-2(5H)-furanone are not explicitly mentioned in the provided research, standard practices in organic synthesis and analytical chemistry apply. Purification techniques like chromatography are crucial to isolate the target compound and ensure its purity. [, ] Spectroscopic methods, including NMR and MS, confirm the compound's identity and purity. [, , , , ] For applications, establishing appropriate storage conditions and conducting stability studies are essential to maintain the compound's quality over time.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


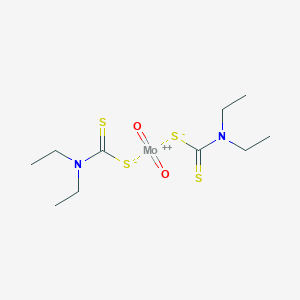
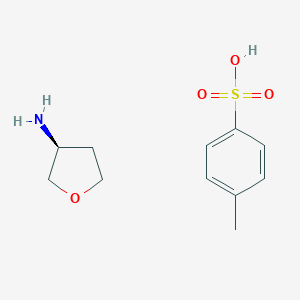
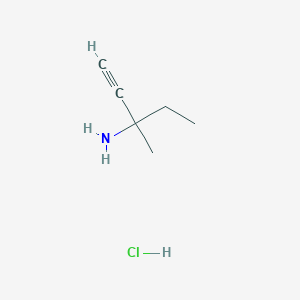
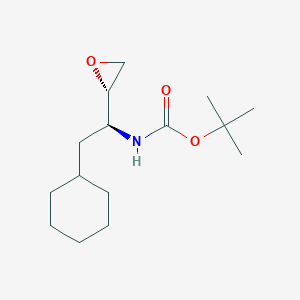
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate](/img/structure/B9587.png)
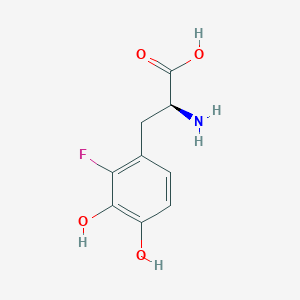
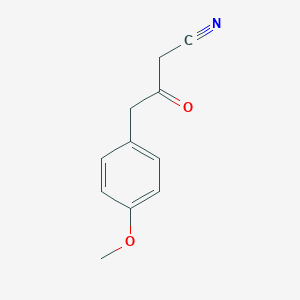
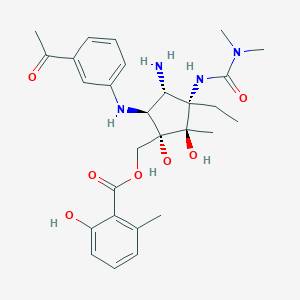
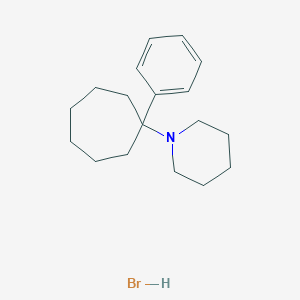
![Pentanol-N,[1-14c]](/img/structure/B9599.png)
